molecular formula C18H17BrN4O3S B5166068 4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B5166068
M. Wt: 449.3 g/mol
InChI Key: BBACBASEUUGDOI-UHFFFAOYSA-N
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Description

4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is a complex organic compound that belongs to the class of benzamides. It features a bromine atom, a nitrophenyl group, and a piperazine ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide to introduce the carbonothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts like copper or palladium.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrophenyl and piperazine groups suggests possible applications in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the benzamide structure.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-nitrophenyl)benzamide
  • 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
  • 4-bromo-N-(4-ethylphenyl)benzamide

Uniqueness

4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide is unique due to the presence of both the nitrophenyl and piperazine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c19-14-3-1-13(2-4-14)17(24)20-18(27)22-11-9-21(10-12-22)15-5-7-16(8-6-15)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACBASEUUGDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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